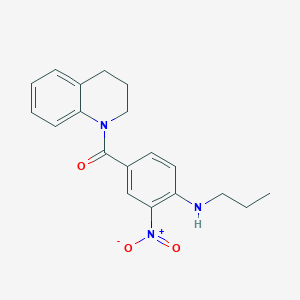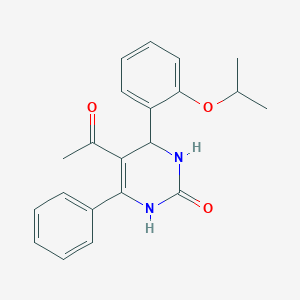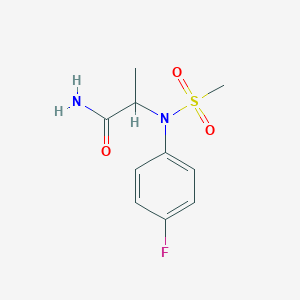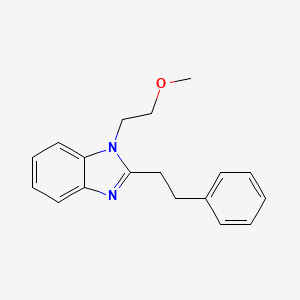
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline
Übersicht
Beschreibung
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline, also known as DNQX, is a synthetic compound that is widely used in scientific research as an antagonist of glutamate receptors. Glutamate is the most abundant neurotransmitter in the brain and is involved in many important physiological processes, including learning and memory. DNQX is a potent inhibitor of glutamate receptors and has been used to study the role of glutamate in various neurological and psychiatric disorders.
Wirkmechanismus
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline acts as a competitive antagonist of glutamate receptors, specifically the AMPA subtype. By binding to the receptor site, this compound prevents the binding of glutamate and blocks the transmission of excitatory signals. This action leads to a decrease in neuronal activity and has been shown to be effective in reducing seizures and other neurological symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role as an antagonist of glutamate receptors, this compound has been shown to inhibit the activity of certain ion channels and to modulate the release of neurotransmitters. This compound has also been shown to have neuroprotective effects in animal models of stroke and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline in lab experiments is its high potency and specificity as an antagonist of glutamate receptors. This allows researchers to selectively block the activity of these receptors and study their role in various physiological processes. However, one limitation of using this compound is its potential toxicity, especially at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental animals and to avoid confounding effects.
Zukünftige Richtungen
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline has already been widely used in scientific research, but there are still many potential future directions for its use. One area of interest is the study of the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that target glutamate receptors and other related pathways. Finally, this compound may also have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline is widely used in scientific research as an antagonist of glutamate receptors. Glutamate receptors are a class of ionotropic receptors that are involved in the transmission of excitatory signals in the brain. This compound is a potent inhibitor of glutamate receptors and has been used to study the role of glutamate in various neurological and psychiatric disorders, including epilepsy, stroke, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[3-nitro-4-(propylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-20-16-10-9-15(13-18(16)22(24)25)19(23)21-12-5-7-14-6-3-4-8-17(14)21/h3-4,6,8-10,13,20H,2,5,7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGXVZYKZJRLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4240099.png)


![1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4240115.png)
![6-(3-methyl-4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4240125.png)
![N-(2-{4-[2-(4-bromophenoxy)acetyl]-1-piperazinyl}ethyl)isonicotinamide](/img/structure/B4240126.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4240135.png)
![1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
![ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B4240153.png)
![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)
![N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4240181.png)
